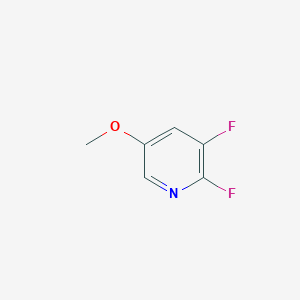

2,3-Difluoro-5-methoxypyridine

Description

2,3-Difluoro-5-methoxypyridine (C₆H₅F₂NO, molecular weight 161.11 g/mol) is a fluorinated pyridine derivative characterized by fluorine atoms at the 2- and 3-positions and a methoxy group at the 5-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, it has been utilized as a precursor in the synthesis of complex heterocyclic compounds, such as spirocyclic carboxamides in European Patent EP 4 374 877 A2 . Despite its utility, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog .

Properties

IUPAC Name |

2,3-difluoro-5-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQPYKRAARMKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the methoxy group .

Industrial Production Methods: Industrial production of 2,3-Difluoro-5-methoxypyridine may involve large-scale fluorination processes using specialized fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental considerations .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at positions 2 and 3 undergo nucleophilic substitution under basic conditions. The methoxy group at position 5 directs incoming nucleophiles to specific positions via electronic and steric effects:

-

Fluorine Replacement at Position 3 :

The 3-fluorine is more reactive than the 2-fluorine due to reduced steric hinderness. Reaction with ammonia or amines yields 3-amino-2-fluoro-5-methoxypyridine derivatives . -

Ortho vs. Meta Selectivity :

Electron-donating groups (e.g., methoxy) activate the para position for substitution, but fluorine's electron-withdrawing nature shifts reactivity. For example, thiols preferentially substitute the 3-fluorine over the 2-fluorine .

Table 1: SNAr Reactivity with Common Nucleophiles

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogen or boron-substituted derivatives:

-

Suzuki-Miyaura Coupling :

2,3-Difluoro-5-methoxypyridine-4-boronic acid couples with aryl halides using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O, achieving biaryl products with >85% yield . -

Buchwald-Hartwig Amination :

The 3-fluorine reacts with primary amines under Pd₂(dba)₃/Xantphos catalysis to form C–N bonds .

Mechanistic Insight :

The methoxy group stabilizes intermediates via resonance, while fluorine’s electronegativity accelerates oxidative addition in Pd-catalyzed reactions .

Photochemical Reactions

UV irradiation induces C–F bond activation, forming rhodium or iridium complexes. For example:

This η²-coordination mode is confirmed by X-ray crystallography and ¹⁹F NMR .

Directed Metalation

The methoxy group directs lithiation to position 4, enabling functionalization:

-

Lithiation with LDA :

At −78°C in THF, LDA deprotonates position 4, forming a lithium intermediate that reacts with electrophiles (e.g., CO₂, aldehydes) . -

Grignard Addition :

Magnesium insertion at position 4 occurs under refluxing THF, yielding intermediates for further alkylation .

Regioselectivity Data :

| Electrophile | Product | Yield (%) |

|---|---|---|

| DMF | 4-Carbaldehyde | 72 |

| I₂ | 4-Iodo derivative | 68 |

Oxidative and Reductive Transformations

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

2,3-Difluoro-5-methoxypyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its fluorine and methoxy substitutions enhance its reactivity, making it suitable for various chemical transformations. For instance, it can participate in nucleophilic substitution reactions, allowing the introduction of different functional groups into the molecular framework.

Table 1: Chemical Transformations Involving this compound

Biological Research Applications

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes, making it valuable in biological studies. Its ability to bind to active sites of enzymes allows for investigations into biochemical pathways and potential therapeutic targets.

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A study demonstrated that derivatives of this compound effectively inhibit DHODH, an enzyme critical in pyrimidine biosynthesis. This inhibition was confirmed through various in vitro assays, highlighting its potential as a therapeutic agent against diseases such as cancer and autoimmune disorders .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of DHODH | |

| Antimicrobial Activity | Potent against various bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Pharmaceutical Applications

Drug Development

The compound is being explored for its potential use in drug development due to its unique pharmacological properties. Its structure allows for modifications that can lead to enhanced efficacy and reduced side effects in therapeutic applications.

Case Study: Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as PC3 and HeLa. The compound demonstrated IC50 values lower than those of standard chemotherapeutics, indicating its potential as an anticancer agent .

Agrochemical Applications

Herbicide Development

Research has indicated that derivatives of this compound can be developed into effective herbicides. The presence of fluorine atoms enhances the biological activity of these compounds against various weeds.

Table 3: Herbicidal Efficacy of Pyridine Derivatives

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Bromine Substitution :

- The presence of fluorine in this compound enhances electronegativity and metabolic stability compared to brominated analogs like 3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine. However, bromine offers superior leaving-group capability for cross-coupling reactions .

Methoxy Group Positioning :

- The 5-OCH₃ group in this compound provides mild electron-donating effects, contrasting with 2,3-Dimethoxy-5-(trifluoromethyl)pyridine, where dual methoxy groups amplify steric hindrance while CF₃ intensifies electron withdrawal .

Hydroxyl vs.

Commercial and Regulatory Considerations

- Availability : this compound is discontinued , limiting its practical use compared to commercially available analogs like 3-Methoxy-4-(trifluoromethyl)pyridine .

- Regulatory Status : Compounds with bromine (e.g., 3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine) may require stricter handling due to toxicity, whereas fluorinated derivatives generally align with green chemistry trends .

Biological Activity

2,3-Difluoro-5-methoxypyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes two fluorine atoms and a methoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and other therapeutic areas.

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHFN\O

- Molecular Weight: 151.11 g/mol

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are significant factors in drug design.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for various metabolic pathways.

- Receptor Modulation: It may modulate the activity of receptors involved in cellular signaling pathways.

The fluorine atoms are known to increase binding affinity to these targets, potentially enhancing the compound's efficacy.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate a promising potential for this compound as an anticancer agent.

Study on Antiviral Properties

A study published in Nature evaluated the antiviral efficacy of various pyridine derivatives, including this compound. The compound was tested against the measles virus, showing a significant reduction in viral replication at low concentrations (pMIC50 = 6.0). This highlights its potential as a therapeutic agent against viral infections .

Research on Enzyme Inhibition

In another study focused on human dihydroorotate dehydrogenase (DHODH), researchers found that this compound effectively inhibited this enzyme, which plays a critical role in pyrimidine synthesis. The inhibition was confirmed through various in vitro assays, demonstrating its potential utility in treating diseases related to pyrimidine metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-5-methoxypyridine, and what are their key reaction conditions?

- Methodological Answer : The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

- Halogen Exchange : Starting from 2,3,5-trifluoropyridine, selective substitution of the 5-position fluorine with methoxy can be achieved using NaOCH₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Cross-Coupling : Suzuki-Miyaura coupling with a methoxy-bearing boronic acid derivative could functionalize the pyridine core, though regioselectivity must be carefully controlled .

- Critical Considerations : Monitor reaction progress via ¹⁹F NMR to track fluorine displacement, as competing substitutions at adjacent positions may occur .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Assign peaks using coupling patterns (e.g., vicinal F-F coupling in 2,3-difluoro groups). For example, the 5-methoxy group typically appears as a singlet in ¹H NMR due to lack of adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₅F₂NO, MW 161.11) and isotopic patterns .

- IR Spectroscopy : Detect C-F stretching vibrations (1000–1100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its regioselective functionalization in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing fluorine atoms at positions 2 and 3 deactivate the pyridine ring, directing electrophilic attacks to the 4- or 6-positions. For example:

- Buchwald-Hartwig Amination : Pd-catalyzed coupling at the 4-position requires bulky ligands (e.g., XPhos) to mitigate steric hindrance from the 5-methoxy group .

- SNAr Reactions : The 5-methoxy group stabilizes negative charge at the 6-position, enabling selective substitution with nucleophiles like amines .

- Data Analysis : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry applications?

- Methodological Answer :

- Bioisosteric Replacement : The fluorine atoms enhance metabolic stability and membrane permeability, while the methoxy group can modulate solubility and H-bonding interactions .

- Case Study : In kinase inhibitors, substitution at the 4-position with a heteroaryl group improves target affinity, as shown in analogues of 3,5-difluoro-4-methylpyridin-2-amine .

- Experimental Design : Synthesize derivatives with variations at positions 4 and 6, then assay against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values .

Q. How does this compound behave under acidic or basic conditions, and what are its degradation pathways?

- Methodological Answer :

- Stability Testing :

- Acidic Conditions (pH < 3) : The methoxy group may undergo demethylation to form a phenol derivative. Monitor via LC-MS for mass shifts (+16 Da for hydroxylation) .

- Basic Conditions (pH > 10) : Fluorine atoms may hydrolyze to hydroxyl groups, particularly at elevated temperatures (>60°C) .

- Mitigation Strategies : Use stabilizing additives (e.g., antioxidants) in reaction buffers to suppress decomposition .

Q. What computational methods are validated for predicting the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- Reactivity Modeling :

- DFT Calculations : Optimize transition states for NAS reactions using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Machine Learning : Train models on existing fluoropyridine reaction datasets to predict yields and regioselectivity .

- Validation : Compare computational predictions with experimental ¹⁹F NMR kinetic data to refine parameters .

Contradictions and Limitations in Current Data

- Synthesis Yield Variability : reports yields of 60–80% for NAS reactions, but competing side reactions (e.g., di-substitution) may reduce efficiency in scaled-up syntheses.

- Ecotoxicity Data Gaps : No experimental data on environmental persistence or bioaccumulation are available, necessitating further testing under OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.